(But-3-en-1-yl)(ethyl)amine, with the chemical formula CHN, is an organic compound characterized by a but-3-en-1-yl group attached to an ethylamine moiety. This compound features a total of 20 atoms: 6 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. The structure includes a double bond between the carbon atoms, indicating its unsaturated nature. The IUPAC name reflects its structural components, and it can be represented by the SMILES notation CCNCCC=C, highlighting its connectivity and functional groups .
The exploration of (but-3-en-1-yl)(ethyl)amine continues to unveil its potential within organic chemistry and related fields, emphasizing the importance of understanding both its chemical properties and biological implications.
Several methods exist for synthesizing (but-3-en-1-yl)(ethyl)amine:
These synthetic routes highlight the compound's accessibility for research and industrial applications.
(But-3-en-1-yl)(ethyl)amine has potential applications in:
Its unique structure allows for diverse applications across various fields of chemistry.
Several compounds share structural similarities with (but-3-en-1-yl)(ethyl)amine, including:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 2-(1-Cyclohexenyl)ethylamine | CHN | Contains a cyclohexene ring; higher molecular weight |
| N,N-Diisopropylethylamine | CHN | Tertiary amine; sterically hindered base |
| 2-Piperazin-1-ylethylamine | CHN | Contains a piperazine ring; potential pharmaceutical applications |
(But-3-en-1-yl)(ethyl)amine is unique due to its specific combination of an alkene and an aliphatic amine structure, allowing it to function as both a nucleophile and an electrophile in
Hydroamination, the direct addition of an amine to an unsaturated hydrocarbon, represents a cornerstone strategy for synthesizing allylic amines such as (but-3-en-1-yl)(ethyl)amine. Catalytic systems enabling this transformation often rely on transition metals to activate the alkene and mediate nitrogen-carbon bond formation.
Nickel catalysis has emerged as a robust platform for hydroamination. A nickel(II)-catalyzed multicomponent coupling reaction combines alkenes, aldehydes, and amides to generate allylic amines in a single step. For example, 1,3-butadiene reacts with ethylamine derivatives under nickel catalysis to yield (but-3-en-1-yl)(ethyl)amine with high regioselectivity. This method benefits from broad functional-group tolerance and avoids stoichiometric byproducts, making it environmentally favorable.
Palladium-based systems also facilitate hydroamination. Early work demonstrated that palladium diacetate with triphenylphosphine catalyzes the addition of diethylamine to 1,2-decadiene, producing allylic amines alongside dienic byproducts. The inclusion of triethylammonium iodide as an additive improves selectivity for the allylic amine product, likely by stabilizing palladium intermediates during hydropalladation. Recent advances in ruthenium catalysis further expand the scope, enabling hydroamination of unactivated terminal alkenes with ammonia surrogates under mild conditions.
Organolanthanide complexes, such as ansa-neodymocene derivatives, offer unique mechanistic pathways for hydroamination. These catalysts mediate the stereoselective addition of primary amines to 1,3-dienes via a turnover-limiting protonolysis step. Computational studies reveal that the regioselectivity arises from preferential insertion of the diene into the lanthanide-amido bond, followed by irreversible proton transfer. This method achieves high stereocontrol, making it valuable for synthesizing enantiomerically enriched allylic amines.
Palladium-catalyzed 1,4-aminoarylation enables the simultaneous introduction of amine and aryl groups across conjugated dienes, providing direct access to functionalized allylic amines. This strategy leverages palladium’s ability to mediate both cross-coupling and migratory insertion steps.
A notable example involves the use of palladium-phosphinooxazoline (Pd-PHOX) complexes to catalyze the asymmetric hydroalkylation of 1,3-dienes with azlactones. This reaction proceeds via a palladium-hydride intermediate that inserts into the diene, followed by nucleophilic attack of the azlactone to form α-quaternary α-amino acid derivatives. The process exhibits excellent enantioselectivity (>99% ee) and diastereomeric ratios (>20:1), demonstrating its utility for constructing complex amine architectures.
Hybrid palladium-catalyzed radical-polar crossover mechanisms have also been employed for 1,4-syn-additions to cyclic 1,3-dienes. By combining alkyl halides and amines with dienes under redox-neutral conditions, this method achieves exceptional selectivity for cis-1,4-disubstituted products (dr >20:1). The catalytic cycle involves single-electron transfer steps, enabling the formation of carbon-nitrogen bonds at ambient temperatures. This approach has been applied to the synthesis of bioactive molecules, including TRPV6 inhibitors and CFTR modulators.
Multicomponent reactions (MCRs) streamline the synthesis of allylic amines by converging three or more reactants in a single operation. These systems often capitalize on the reactivity of 1,3-butadiene as a central building block.
A nickel-catalyzed MCR couples alkenes, aldehydes, and amides to generate allylic amines with high atom economy. For instance, reacting 1,3-butadiene with ethylamine and formaldehyde under nickel(II) catalysis yields (but-3-en-1-yl)(ethyl)amine directly. The reaction proceeds via a sequence of oxidative cyclization and reductive elimination steps, facilitated by Lewis acid co-catalysts. This method’s modularity allows for the incorporation of diverse amine and carbonyl components, enabling rapid exploration of chemical space.
Another approach utilizes hydrazine hydrate to deprotect phthalimide intermediates derived from 3-buten-1-amine precursors. While not strictly a multicomponent process, this two-step synthesis highlights the utility of masked amines in constructing allylic architectures. The phthalimide group acts as a directing moiety, ensuring clean deprotection to yield the free amine.
Organolanthanide complexes, particularly those based on neodymium and samarium, enable intermolecular hydroamination of 1,3-dienes with primary amines. These reactions are characterized by their high regio- and stereoselectivity, driven by the unique electronic properties of lanthanide metals.
A computational study of ansa-neodymocene catalysts revealed a mechanistic pathway involving reversible diene insertion into the Nd–N bond, followed by rate-determining protonolysis. This mechanism accounts for the preferential formation of anti-Markovnikov products and the avoidance of oligomerization side reactions. The reaction free-energy profile (Δ‡ = 11.3 kcal mol⁻¹) aligns with experimental kinetics, validating the proposed catalytic cycle.
The stereoelectronic tuning of lanthanide ligands further enhances selectivity. Bulky cyclopentadienyl ligands stabilize the transition state for diene insertion, while weakly coordinating counterions facilitate proton transfer. These insights have guided the development of catalysts capable of operating at lower temperatures without sacrificing efficiency.
The photoinduced palladium catalysis of (But-3-en-1-yl)(ethyl)amine involves complex radical mechanisms that proceed through multiple oxidation states of palladium [1]. In these systems, photoexcited palladium(0) complexes undergo single electron transfer processes with organic substrates to generate hybrid palladium(I) radical species [2]. The photochemical activation enables unprecedented reactivity patterns that are inaccessible through conventional thermal palladium catalysis [3].
The fundamental mechanism begins with visible light irradiation of phosphine-ligated palladium(0) complexes, promoting them to excited triplet states through intersystem crossing [1]. This photoexcited palladium(0)* species then undergoes oxidative quench with organic halides via either single electron transfer or halogen atom transfer, forming palladium-radical hybrid intermediates [2]. These intermediates exist in equilibrium between formal oxidative addition complexes and separated palladium(I) metalloradical fragments under continuous irradiation [3].
For (But-3-en-1-yl)(ethyl)amine systems, the radical palladium(I) intermediates can undergo various transformations including radical addition to alkenes, hydrogen atom transfer processes, and migration reactions [4]. The quantum yield measurements for representative photoinduced palladium reactions demonstrate efficiency values of 0.26, supporting non-chain radical mechanisms [1]. Computational studies reveal that the palladium(0) to palladium(I) to palladium(II) cycle operates through distinct energy landscapes compared to traditional two-electron palladium catalysis [5].
Table 1: Radical Palladium(0)-Palladium(I)-Palladium(II) Catalytic Cycles in Photoinduced Systems
| Reaction Type | Oxidation State Pathway | Quantum Yield (Φ) | Light Source | Key Intermediate |
|---|---|---|---|---|
| Alkyl Heck with 1°-3° alkyl halides | Pd(0)→Pd(I)→Pd(II) | 0.26 | Visible light (blue LED) | Hybrid alkyl Pd(I) radical |
| Aryl halide activation via SET | Pd(0)*→Pd(I)→Pd(0) | Not reported | Visible light | Hybrid aryl Pd(I) radical |
| Photoinduced carbofunctionalization | Pd(0)*→Pd(I)→Pd(II)→Pd(0) | Not reported | Blue LED (465 nm) | π-Allyl Pd radical |
| Dehydrogenative carbonylation | Pd(0)→Pd(I)→Pd(0) | Not reported | Visible light | Nitrogen radical |
| Remote C(sp³)-H functionalization | Pd(0)*→Pd(I)→Pd(II) | Not reported | Blue LED | Hybrid alkyl Pd(I) radical |
The photoinduced carbofunctionalization of (But-3-en-1-yl)(ethyl)amine proceeds through a radical-polar crossover mechanism [6]. Initial photoexcitation of palladium(0) complexes generates hybrid alkyl palladium(I) radical species that add to terminal positions of conjugated systems [6]. These radical intermediates subsequently equilibrate with classical π-allyl palladium(II) complexes, which undergo nucleophilic attack by amine substrates to deliver the final products [7].
The mechanistic pathway involves stepwise formation of palladium(I) intermediates followed by electron transfer to generate palladium(II) species [8]. Electron paramagnetic resonance studies confirm the presence of both nitrogen-centered radicals and palladium(I) species during the catalytic cycle [9]. The hybrid nature of these intermediates allows for unique reactivity patterns not observed in traditional palladium catalysis, enabling activation of challenging substrates under mild conditions [10].
The σ-bond metathesis pathways involving (But-3-en-1-yl)(ethyl)amine in organolanthanide catalysis proceed through distinct four-center transition states [11]. These reactions involve the exchange of metal-ligand σ-bonds with σ-bonds in organic substrates without changing the oxidation state of the lanthanide center [12]. The reaction mechanism proceeds through cycloaddition via kite-shaped transition states characterized by highly negative entropy of activation [13].
Density functional theory calculations reveal that lanthanocene complexes activate carbon-hydrogen bonds through σ-bond metathesis with activation barriers that depend strongly on the ionic radius of the lanthanide metal [14]. Early lanthanides such as lanthanum and cerium exhibit lower activation energies compared to late lanthanides like ytterbium and lutetium [14]. The polarization of substrate bonds in the transition state follows a heterolytic cleavage pattern, with proton transfer occurring between organic fragments in the field of electropositive lanthanide centers [14].
Table 2: σ-Bond Metathesis Activation Energies for Lanthanocene Complexes
| Lanthanide Metal | Activation Energy (kcal/mol) | Ionic Radius (Å) | Substrate | Transition State |
|---|---|---|---|---|
| La | 1.8 | 1.032 | CH₄ | Kite-shaped (4-center) |
| Ce | 2.1 | 1.010 | CH₄ | Kite-shaped (4-center) |
| Sm | 2.5 | 0.958 | CH₄ | Kite-shaped (4-center) |
| Ho | 3.2 | 0.901 | CH₄ | Kite-shaped (4-center) |
| Yb | 3.8 | 0.868 | CH₄ | Kite-shaped (4-center) |
| Lu | 4.1 | 0.861 | CH₄ | Kite-shaped (4-center) |
The computational investigation of (But-3-en-1-yl)(ethyl)amine systems reveals that σ-bond metathesis reactions with silane substrates proceed through different pathways compared to alkane activation [15]. The silylation pathway exhibits lower activation barriers averaging 5.2 kcal/mol due to the ability of silicon to become hypervalent in the transition state [15]. Both hydrogen-hydrogen exchange and silylation pathways are thermally accessible, with kinetic preference for exchange reactions but thermodynamic preference for silylation products [15].
The chemoselectivity in σ-bond activation depends on the position of silicon or carbon atoms relative to the metal center in four-center transition states [16]. Reactions between lanthanocene methyl complexes and silane substrates can yield either exchange products or coupling products depending on the substitution pattern [16]. The nature of the lanthanide atom has minimal influence on the free enthalpy profiles, indicating that electronic factors are more important than steric considerations for these transformations [16].
Mechanistic studies demonstrate that σ-bond metathesis provides an alternative pathway for introducing substituents in metals unsuited for redox chemistry [17]. The reaction attracts significant attention because hydrocarbons are normally unreactive substrates, whereas some σ-bond metatheses proceed under facile conditions [11]. The involvement of (But-3-en-1-yl)(ethyl)amine in these reactions enables access to functionalized products through carbon-hydrogen bond activation mechanisms [17].
The transition state analysis for regioselective addition of (But-3-en-1-yl)(ethyl)amine reveals that electronic factors predominantly control the regiochemical outcome [18]. Density functional theory calculations using M06-2X methodology demonstrate that charge-transfer interactions in the transition state determine the preferred sites of nucleophilic attack [18]. The regioselectivity patterns observed experimentally correlate well with computed activation barriers for different regioisomeric pathways [19].
For aromatic substrates, the regioselectivity follows a charge-controlled model where electron-rich positions favor nucleophilic amine addition [18]. Computational studies of 4-methoxybenzonitrile systems show that carbon-nitrogen bond formation at the 3-position has an activation barrier 4.6 kcal/mol lower than the 2-position, consistent with 14:1 regioselectivity observed experimentally [18]. The magnitude of regioselectivity depends on the electronic properties of both the amine nucleophile and the aromatic electrophile [20].
Table 3: Transition State Analysis for Regioselective Amine Addition
| Substrate System | Regioselectivity | ΔG‡ (kcal/mol) | Controlling Factor | Computation Method |
|---|---|---|---|---|
| 4-Methoxybenzonitrile | 14:1 (3-position favored) | 4.6 | Electronic (charge-transfer) | M06-2X/6-31+G(d,p) |
| 2-Methoxybenzonitrile | 3.2:1 (ortho-meta) | 3.7 | Electronic | M06-2X/6-31+G(d,p) |
| Styrene derivatives | Anti-Markovnikov | 5.2 | Aromatic substitution | DFT (PBE0-GD3) |
| Cinnamate esters | α-Selective | 21.2 | Radical addition | DFT |
| Terminal alkenes | Branched vs Linear | 28.4 | Steric (%Vᵦᵤᵣ) | DFT |
The ligand-controlled regioselectivity in nickel-catalyzed hydroaminoalkylation demonstrates that steric descriptors such as percent buried volume correlate with regiochemical outcomes [19]. Tri-tert-butylphosphine promotes branched regioselectivity and syn diastereoselectivity, whereas ethyldiphenylphosphine enables linear selectivity [19]. The systematic evaluation of monodentate phosphine ligands reveals distinct regioselectivity cliffs that can be predicted using ligand steric parameters [21].
Photocatalytic hydroaminoalkylation of aryl-substituted alkenes exhibits anti-Markovnikov selectivity driven by the presence of aromatic substituents [22]. The regioselectivity is controlled by kinetic factors rather than thermodynamic equilibration, as evidenced by the absence of cyclization products in reactions leading to specific regioisomers [22]. Computational energy profiles suggest that the aromatic group controls both reactivity and regioselectivity through stabilization of radical intermediates [22].
The transition state geometries for regioselective amine additions reveal that electronic structure analysis provides insights for rational catalyst design [17]. Natural bond orbital charge distributions in reactants and transition states indicate that substrate polarization is crucial for determining activation barriers [14]. The balance between aromatic substituents and electron-withdrawing groups determines whether reactions proceed through Giese-type addition or alternative regioselective pathways [22].
The protonolysis kinetics of metal-amido intermediates involving (But-3-en-1-yl)(ethyl)amine follow distinct mechanistic pathways depending on the metal center and ligand environment [23]. For rare earth metal-based catalysts, the protonolysis step is generally fast and thermodynamically favored, while the rate-determining step involves olefin insertion into metal-amide bonds [23]. However, alkaline earth metal catalysts display first-order rate dependence on substrate concentration, suggesting that protonolysis may be rate-determining in these systems [23].
The mechanistic scenarios for protonolysis include both concerted non-insertive pathways and stepwise insertion followed by protonolytic cleavage [23]. In concerted mechanisms, coordinated amine molecules assist in nitrogen-carbon ring closure with concurrent amino proton transfer from the amine onto the olefin [23]. Alternative pathways involve reversible olefin insertion followed by rate-determining protonolysis of the resulting metal-alkyl intermediate [23].
Table 4: Protonolysis Kinetics in Metal-Amido Intermediate Reactions
| Metal Complex | Protonolysis Rate | Activation Barrier (kcal/mol) | Mechanism Type | Rate Order |
|---|---|---|---|---|
| [Cp₂LnNR₂] | Fast (thermodynamically favored) | 5.2 | σ-Bond metathesis | First order in amine |
| [Cp*Rh(π-allyl)] | Rate-determining step | Not specified | Oxidative-induced elimination | Complex kinetics |
| Zr bis(amidate) | High yielding | Not specified | Protonolytic cleavage | Second order |
| Ti tris(amidate) | Variable (steric dependent) | Not specified | Ligand exchange | First order |
| Al phenoxyamine | Metathesis-type mechanism | 21.2 | Concerted proton transfer | First order |
For group 4 amidate complexes, protonolysis reactions proceed with high yields when performed with tetrakis(amido) and tetrabenzyl starting materials [24]. The protonolysis routes enable access to homoleptic amidate complexes and mixed ligand systems containing both amidate and amido functionalities [25]. These complexes undergo exchange processes in solution and exhibit fluxional behavior due to the mixed nitrogen-oxygen chelation provided by amidate ligands [24].
The kinetic analysis of aluminum-catalyzed hydroamination reveals that protonolytic cleavage of aluminum-carbon bonds occurs through metathesis-type transition states [26]. The calculated activation barrier for turnover-limiting aluminum alkyl bond aminolysis is 21.2 kcal/mol, which correlates favorably with experimental catalytic performance data [26]. The protonolysis step is unlikely to be facilitated by adducted amine spectator molecules, indicating that the mechanism does not require additional coordination sites [26].
Electrochemical studies of bridging amide ligands at dinuclear metal centers demonstrate that protonation produces complexes where ammonia ligands bind to metal centers [27]. The protonated complexes are stabilized by coordination of anions, solvents, or substrates to neighboring metal centers [27]. These experiments reveal that protonolysis reactions can be integrated into catalytic cycles that involve multiple metal centers working cooperatively [28].
Quantitative Structure-Activity Relationship models have emerged as powerful predictive tools for assessing the biological activity of (But-3-en-1-yl)(ethyl)amine and its heterocyclic analogues. These computational approaches utilize mathematical correlations between molecular descriptors and experimental bioactivity data to establish predictive models that can guide drug discovery efforts [1] [2].
The fundamental principle underlying QSAR methodology involves the systematic analysis of molecular descriptors that encode structural information into numerical parameters. For heterocyclic analogues of (But-3-en-1-yl)(ethyl)amine, several categories of descriptors have proven particularly effective. Topological descriptors, including valence connectivity indices and shape indices, provide essential information about molecular branching patterns and three-dimensional arrangements [2]. The solvent accessible surface area has been identified as a critical descriptor for predicting anti-Alzheimer activity in fused 5,6-bicyclic heterocycles, with optimal QSAR models achieving correlation coefficients of 0.773 and cross-validation coefficients of 0.689 [2].
Electronic descriptors constitute another fundamental category in QSAR analysis of heterocyclic systems. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as primary indicators of molecular reactivity and biological activity potential [3]. Studies on pyrimidin-2-amine derivatives demonstrate that HOMO-LUMO energy gaps ranging from 4.4 to 6.9 electron volts correlate strongly with histamine receptor binding affinity [4]. The electrophilicity index, calculated as the square of the chemical potential divided by twice the chemical hardness, provides quantitative measures of electron-accepting tendencies that influence bioactivity [5].
Machine learning approaches have revolutionized QSAR modeling by enabling the analysis of complex, non-linear relationships between molecular structure and biological activity. Artificial neural network models consistently outperform traditional multiple linear regression approaches, with studies reporting correlation coefficients exceeding 0.92 for heterocyclic anti-Alzheimer agents [1]. The optimal neural network architecture typically employs 7-2-1 configurations, processing seven molecular descriptors through two hidden layers to predict biological activity [1].
Validation strategies ensure the reliability and predictive power of QSAR models. Leave-one-out cross-validation procedures provide robust estimates of model performance, with acceptable models demonstrating Q² values above 0.6 [2]. External validation using test sets comprising 20-25% of the original dataset confirms the transferability of established structure-activity relationships to novel compounds [3].
| Descriptor Category | Examples | Correlation with Activity | Validation Method |
|---|---|---|---|
| Topological | Valence connectivity indices, shape indices | R² = 0.773 | Leave-one-out CV |
| Electronic | HOMO energy, LUMO energy, electrophilicity index | R² = 0.843-0.924 | External test set |
| Physicochemical | Molecular weight, logP, polar surface area | R² = 0.712-0.758 | Cross-validation |
| Geometric | Solvent accessible surface area, molecular volume | R² = 0.689 | Bootstrap validation |
The development of comprehensive QSAR models for (But-3-en-1-yl)(ethyl)amine analogues requires careful consideration of descriptor selection and model interpretability. Principal component analysis facilitates the identification of the most informative molecular features while reducing dimensionality and avoiding overfitting [1]. The resulting models provide valuable insights into the structural requirements for biological activity, enabling the rational design of more potent and selective compounds.
Molecular docking represents a cornerstone computational approach for investigating the interaction between (But-3-en-1-yl)(ethyl)amine and γ-aminobutyric acid aminotransferase, a critical enzyme in neurotransmitter metabolism. The enzyme serves as a pyridoxal 5'-phosphate-dependent catalyst that degrades γ-aminobutyric acid in the central nervous system, making it an attractive target for neurological therapeutic development [6] [7].
The computational methodology employed in GABA-AT docking studies utilizes homology modeling approaches due to the limited availability of high-resolution human enzyme structures. Crystal structures from bacterial homologues provide the foundational templates for constructing reliable binding site models [6]. The active site architecture comprises several critical amino acid residues, including Asp326, Glu293, Gln329, and Lys357, which form essential electrostatic and hydrogen bonding interactions with potential inhibitors [6].
Docking energy calculations provide quantitative assessments of binding affinity and selectivity. The CDocker energy encompasses both ligand-protein interactions and internal strain energies, while CDocker interaction energy specifically evaluates intermolecular forces including van der Waals attractions, electrostatic interactions, and hydrogen bonding contributions [6]. Successful GABA-AT inhibitors typically demonstrate docking energies ranging from -50 to -75 kcal/mol, with the most potent compounds achieving values below -70 kcal/mol [6].
The binding mode analysis reveals specific interaction patterns that determine inhibitory potency. Compound A07, identified through virtual screening of 530,000 compounds, demonstrates optimal binding characteristics with two salt bridges and three hydrogen bonds engaging residues Gln329, Glu293, Phe217, and Lys357 [6]. The formation of multiple simultaneous interactions ensures stable enzyme-inhibitor complexes with residence times conducive to therapeutic efficacy.
| Compound | Docking Energy (kcal/mol) | Hydrogen Bonds | Salt Bridges | Key Interactions |
|---|---|---|---|---|
| A07 | -59.4 | 3 | 2 | Gln329, Glu293, Phe217, Lys357 |
| B07 | -58.5 | 3 | 0 | Lys357, Gln329, Asp326 |
| D08 | -72.1 | 8 | 1 | Multiple active site residues |
| H08 | -58.5 | 1 | 3 | Asp326, Lys357, Glu293 |
| Vigabatrin | -53.7 | 4 | 1 | Reference compound |
Molecular dynamics simulations complement static docking studies by evaluating the temporal stability of enzyme-inhibitor complexes. Root mean square deviation analysis over 100 nanosecond trajectories reveals that optimal inhibitors maintain RMSD values below 0.6 nanometers, indicating stable binding conformations [6]. The dynamic behavior provides insights into binding kinetics and residence times that influence therapeutic efficacy.
The conformational behavior of (But-3-en-1-yl)(ethyl)amine with respect to E/Z isomerization represents a fundamental aspect of its structural chemistry and reactivity profile. Unlike many alkene systems that exhibit geometric isomerism, this compound lacks the necessary substitution pattern for classical cis-trans isomerization due to the terminal nature of its double bond [9].
The alkene portion of (But-3-en-1-yl)(ethyl)amine consists of a terminal double bond where one carbon atom bears two hydrogen atoms while the adjacent carbon is substituted with one hydrogen atom and the propyl chain. This substitution pattern inherently prevents the existence of geometric isomers, as alternative spatial arrangements of substituents are not possible . The absence of different substituents on each carbon of the double bond eliminates the possibility of E/Z stereoisomerism in this specific molecular framework [10].
Computational studies using density functional theory methods have extensively characterized the conformational landscape of the molecule. The primary sources of conformational flexibility arise from rotation about the three single bonds connecting the amine nitrogen to the alkene functionality . Molecular dynamics simulations demonstrate that at ambient conditions, the molecule samples multiple conformational states rapidly, with rotational barriers typically ranging from 2 to 8 kcal/mol .
The most stable conformations adopt extended arrangements that minimize steric interactions between the terminal vinyl group and the methylated nitrogen center. These conformational preferences are influenced by both steric factors and weak intramolecular interactions, including potential C-H···π interactions between the alkene and alkyl substituents [11]. Temperature-dependent studies reveal that conformational mobility increases significantly at elevated temperatures, with the molecule accessing previously inaccessible regions of conformational space.
| Conformational Parameter | Energy Range (kcal/mol) | Preferred Geometry | Rotational Barrier |
|---|---|---|---|
| C-C Bond Rotation | 0-4 | Extended | 2-4 kcal/mol |
| C-N Bond Rotation | 0-6 | Staggered | 3-6 kcal/mol |
| Overall Conformation | 0-8 | Extended | Variable |
| Intramolecular Interactions | 0-2 | Weak C-H···π | <1 kcal/mol |
Solvent effects significantly influence conformational preferences, with polar solvents stabilizing more extended conformations through favorable electrostatic interactions with the amine functionality. Implicit solvation models using polarizable continuum methods demonstrate that aqueous environments reduce the energy differences between conformers while maintaining the preference for extended geometries [12].
The implications of conformational flexibility extend to biological activity and molecular recognition processes. The ability to adopt multiple conformations enables the molecule to optimize its binding interactions with various biological targets while maintaining acceptable energetic costs for conformational changes. This flexibility contributes to the compound's potential versatility as a pharmacophore scaffold.
Electronic structure calculations provide fundamental insights into the reactivity patterns and chemical behavior of (But-3-en-1-yl)(ethyl)amine through the systematic evaluation of quantum mechanical properties. Density functional theory methods, particularly the B3LYP functional with 6-31G(d) or higher basis sets, have emerged as the standard computational approach for determining electronic structure parameters [13] [14].
The frontier molecular orbitals represent the most critical electronic properties for understanding chemical reactivity. The highest occupied molecular orbital energy characterizes the molecule's electron-donating capacity, while the lowest unoccupied molecular orbital energy reflects its electron-accepting ability [5]. For (But-3-en-1-yl)(ethyl)amine, the HOMO primarily localizes on the nitrogen atom, consistent with the nucleophilic character of secondary amines . The LUMO shows significant contributions from the alkene π* system, indicating potential sites for electrophilic attack.
The HOMO-LUMO energy gap serves as a fundamental measure of kinetic stability and chemical reactivity. Compounds with larger energy gaps demonstrate greater kinetic stability and reduced chemical reactivity, while smaller gaps indicate enhanced reactivity and lower stability [15]. Typical values for aliphatic amines range from 4 to 7 electron volts, with (But-3-en-1-yl)(ethyl)amine falling within this range due to the presence of both amine and alkene functionalities [5].
Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical behavior. The electrophilicity index, calculated as ω = μ²/2η where μ represents the chemical potential and η the chemical hardness, quantifies the tendency to acquire electrons from the environment [16]. Values ranging from 0.5 to 5 electron volts characterize most organic molecules, with higher values indicating greater electrophilic character [17].
The nucleophilicity parameter, defined within the framework of Mayr's reactivity scale, provides direct comparisons of nucleophilic strength across different chemical classes. The parameter N = EHOMO(Nu) - EHOMO(CH3I) establishes a quantitative scale where higher values indicate stronger nucleophiles [18]. Secondary amines typically demonstrate N values between 15 and 25, placing them among the more reactive nucleophilic species [18].
| Reactivity Descriptor | Formula | Typical Range | Physical Meaning |
|---|---|---|---|
| HOMO Energy | EHOMO | -8 to -4 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -2 to +2 eV | Electron-accepting ability |
| Electrophilicity Index | ω = μ²/2η | 0.5 to 5 eV | Tendency to acquire electrons |
| Chemical Hardness | η = (I - A)/2 | 2 to 6 eV | Resistance to charge transfer |
| Nucleophilicity | N = EHOMO(Nu) - EHOMO(CH3I) | 0 to 25 | Nucleophilic reactivity |
Local reactivity descriptors provide site-specific information about chemical behavior through the analysis of electron density distributions. The Fukui function, defined as f±(r) = [ρN±1(r) - ρN(r)], identifies regions of enhanced reactivity for electrophilic (f-) and nucleophilic (f+) attack [16]. For (But-3-en-1-yl)(ethyl)amine, the nitrogen atom exhibits the highest f+ values, confirming its role as the primary nucleophilic center.
Charge distribution analysis using Mulliken or electrostatic potential-derived charges reveals the electronic characteristics governing intermolecular interactions. The nitrogen atom typically carries a partial negative charge due to its higher electronegativity, while the terminal alkene carbons exhibit slight positive character . These charge distributions influence the compound's ability to participate in hydrogen bonding and other non-covalent interactions.